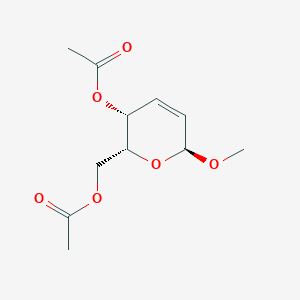

![molecular formula C₁₂H₁₉N₃O₅ B1140014 6-叠氮-5-(2,2-二甲基-1,3-二氧戊环-4-基)-2,2-二甲基-3a,5,6,6a-四氢呋喃并[2,3-d][1,3]二氧杂环 CAS No. 13964-23-3](/img/structure/B1140014.png)

6-叠氮-5-(2,2-二甲基-1,3-二氧戊环-4-基)-2,2-二甲基-3a,5,6,6a-四氢呋喃并[2,3-d][1,3]二氧杂环

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

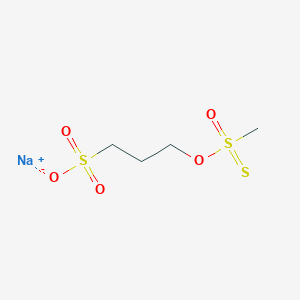

The compound of interest belongs to a class of organic compounds known for their complex structures and potential in various chemical reactions. Such compounds often involve azido groups, dioxolane units, and tetrahydrofuro dioxole moieties, which can play significant roles in synthetic chemistry due to their reactivity and structural properties.

Synthesis Analysis

Synthesis of complex organic molecules like the one mentioned typically involves multistep reactions, starting from simpler precursors. For instance, derivatives of α,α,α′,α′-Tetraaryl-2,2-dimethyl-1,3-dioxolan-4,5-dimethanols can be converted into various functional groups through reactions with phosphites, phosphonites, and azides, showcasing the versatility of dioxolane derivatives in synthesis (Seebach et al., 1993).

科学研究应用

-

Synthesis of Schiff Bases

- Field : Organic Chemistry

- Application Summary : Azido compounds are used in the synthesis of Schiff bases, which are versatile organic synthetic intermediates .

- Method of Application : The novel Schiff bases are prepared by reacting 6-azido-5-formyl-2-pyridone with a series of aromatic amines .

- Results : The reaction of 6-azidopyridone with aromatic amines at different temperatures synthesizes some novel Schiff bases with expected significant biological activity .

-

Reactivity Studies

- Field : Organic Chemistry

- Application Summary : The reactivity of azido compounds is studied in relation to the β-substituent with respect to the azido group .

- Method of Application : The acyclic derivative of methyl (2E,4S,5S)-6-azido-5-hydroxy-2-methyl-4-(pent-3-yloxy) hex-2-enoate undergoes unusual decomposition at 20°C .

- Results : The decomposition results in the formation of exo-methylidenepyrrolidine .

-

Synthesis of Various Heterocycles

- Field : Organic Chemistry

- Application Summary : Organic azides are used in the synthesis of various heterocyclic systems .

- Method of Application : Organic azides undergo intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

- Results : The review article provides a report on the developed methods describing the synthesis of various heterocycles from organic azides .

-

Preparation of Azides from Primary Amines

- Field : Organic Chemistry

- Application Summary : Azido compounds are used as efficient diazo transfer reagents for the preparation of azides from primary amines .

- Method of Application : An alternative to tosyl azide with an easier-to-separate water soluble by-product .

- Results : This method provides a more efficient and cleaner way to prepare azides from primary amines .

-

Synthesis of α-Diazo Ketones

- Field : Organic Chemistry

- Application Summary : Azido compounds are used in the synthesis of α-diazo ketones .

- Method of Application : 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) is used as a diazo-transfer reagent. Diazo-transfer reactions based on ADT give diazo compounds in excellent yields within several minutes at room temperature .

- Results : ADT is very stable upon >1 year storage under air at room temperature .

-

Azidation of Alcohols

- Field : Organic Chemistry

- Application Summary : Azide transfer of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) to alcohols proceeds to give the corresponding azides under mild reaction conditions .

- Method of Application : The organic azides were easily isolated because the byproducts are highly soluble in water .

- Results : This method provides a more efficient and cleaner way to prepare azides from alcohols .

-

Preparation of Organic Azides from Primary Amines

- Field : Organic Chemistry

- Application Summary : Organic azides were prepared from primary amines in high yields by a metal-free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which is safe and stable crystalline .

- Method of Application : The choice of base was important in the diazo-transfer reaction. In general, 4-(N,N-dimethyl)aminopyridine (DMAP) was efficient, but a stronger base such as alkylamine or DBU was more appropriate for the reaction of nucleophilic primary amines .

- Results : This method provides a more efficient and cleaner way to prepare azides from primary amines .

属性

IUPAC Name |

6-azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5/c1-11(2)16-5-6(18-11)8-7(14-15-13)9-10(17-8)20-12(3,4)19-9/h6-10H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVCUNUCGITLER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |

CAS RN |

13964-23-3 |

Source

|

| Record name | 13964-23-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

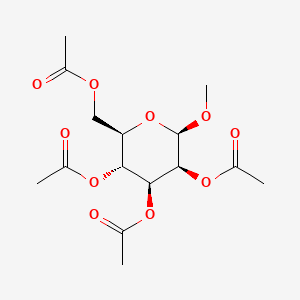

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)

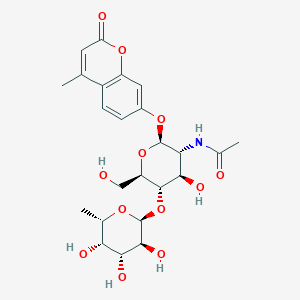

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)

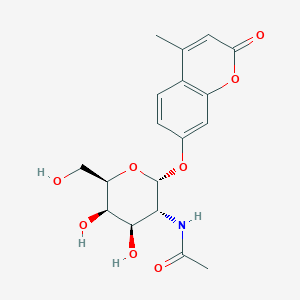

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)